methyl 2-amino-2-(oxetan-3-yl)acetate hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

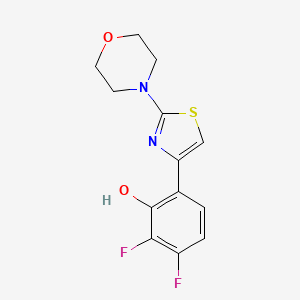

“Methyl 2-amino-2-(oxetan-3-yl)acetate” is a chemical compound with the molecular formula C6H11NO3 . It is a derivative of oxetane, a four-membered heterocyclic compound containing an oxygen atom .

Molecular Structure Analysis

The molecular structure of “methyl 2-amino-2-(oxetan-3-yl)acetate” can be represented by the SMILES string "COC(=O)C(C1COC1)N" . This indicates that the molecule contains a methyl ester group (COC=O), an oxetane ring (C1COC1), and an amino group (N) attached to the same carbon atom .科学的研究の応用

1. Synthesis of Spirocycles

A significant application involves the synthesis of oxetane/azetidine containing spirocycles. In a study by Jones, Proud, and Sridharan (2016), silver-catalyzed 1,3-dipolar cycloaddition reactions utilized methyl 2-(oxetane/azetidine-3 ylidene)acetate to afford these spirocycles, indicating its utility in complex organic synthesis (Jones, Proud, & Sridharan, 2016).

2. Development of Heterocyclic Amino Acid Derivatives

Gudelis et al. (2023) detailed the preparation of new heterocyclic amino acid derivatives containing azetidine and oxetane rings. The study highlights the role of methyl 2-(oxetan-3-ylidene)acetate in synthesizing functionalized oxetane compounds, expanding its applications in medicinal chemistry (Gudelis et al., 2023).

3. Antibacterial Activity Studies

Research conducted by Desai et al. (2001) synthesized several compounds using methyl 2-(oxetan-3-ylidene)acetate derivatives. These compounds were evaluated for their antibacterial properties, demonstrating the chemical's potential in developing new antimicrobial agents (Desai, Dave, Shah, & Vyas, 2001).

4. Corrosion Inhibition Research

Missoum et al. (2013) conducted studies on methyl 2-(bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)amino) acetate, a derivative of methyl 2-amino-2-(oxetan-3-yl)acetate hydrochloride, demonstrating its effectiveness as a corrosion inhibitor. This application is significant in industrial chemistry for protecting metals (Missoum et al., 2013).

5. Fluorogenic Reagent for Primary Amines

Chen and Novotny (1997) developed a fluorogenic reagent, 2-methyl-3-oxo-4-phenyl-2,3-dihydrofuran-2-yl acetate, for analyzing primary amines. This reagent has applications in high-performance liquid chromatography (HPLC) and mass spectrometry, indicating the versatility of this compound in analytical chemistry (Chen & Novotny, 1997).

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for methyl 2-amino-2-(oxetan-3-yl)acetate hydrochloride involves the reaction of oxetan-3-one with methyl glycinate hydrochloride in the presence of a base to form the desired product.", "Starting Materials": [ "Oxetan-3-one", "Methyl glycinate hydrochloride", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Add oxetan-3-one to a reaction flask", "Add a base to the reaction flask and stir until dissolved", "Add methyl glycinate hydrochloride to the reaction flask and stir for several hours", "Heat the reaction mixture to reflux for several hours", "Allow the reaction mixture to cool and filter the resulting precipitate", "Wash the precipitate with cold water and dry under vacuum", "Recrystallize the product from a suitable solvent to obtain pure methyl 2-amino-2-(oxetan-3-yl)acetate hydrochloride" ] } | |

CAS番号 |

1384264-13-4 |

分子式 |

C6H12ClNO3 |

分子量 |

181.62 g/mol |

IUPAC名 |

methyl 2-amino-2-(oxetan-3-yl)acetate;hydrochloride |

InChI |

InChI=1S/C6H11NO3.ClH/c1-9-6(8)5(7)4-2-10-3-4;/h4-5H,2-3,7H2,1H3;1H |

InChIキー |

FZOASUHNNJEQRM-UHFFFAOYSA-N |

正規SMILES |

COC(=O)C(C1COC1)N.Cl |

純度 |

95 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。